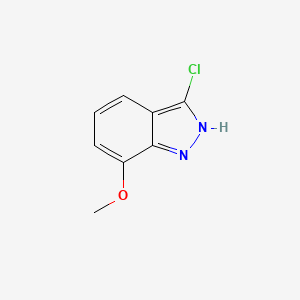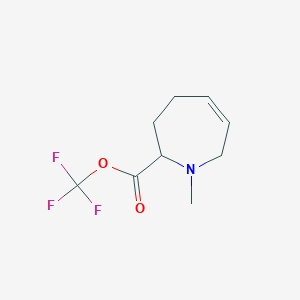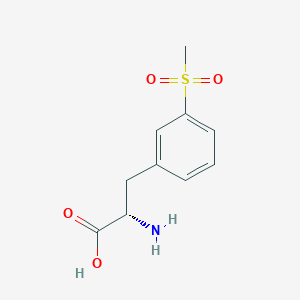
1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine, also known as FMEA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a substituted phenethylamine, which means that it is structurally similar to other compounds such as amphetamines and phenethylamines. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research demonstrates the synthesis of novel Schiff bases from structurally related compounds, highlighting their potential in creating antimicrobial agents. By utilizing derivatives of similar chemical structures, researchers have identified compounds with excellent antimicrobial activities against various strains, underscoring the chemical's utility in developing new antimicrobial solutions (Puthran et al., 2019).
Chiral Derivatizing Agents
Compounds akin to "1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine" have been synthesized and used as chiral derivatizing agents. This application is crucial in the pharmaceutical industry for the resolution of enantiomers, which can significantly impact the efficacy and safety of pharmaceutical drugs (Hamman, 1989).
Organic Syntheses
Research on structurally similar compounds to "this compound" involves their use in organic syntheses, such as in the preparation of novel fluorine-containing compounds. These compounds are pivotal in the development of new materials and pharmaceuticals due to the unique properties conferred by the fluorine atom (Ragan et al., 2003).
Enantioselective Syntheses
The chemical's derivatives have been employed in highly enantioselective syntheses of pyrrolidines, showcasing its relevance in the synthesis of biologically active molecules. This underlines the role of such compounds in advancing asymmetric synthesis techniques, which are vital for producing chiral drugs (Wu, Lee, & Beak, 1996).
Fluorescence Studies
Additionally, derivatives of "this compound" have been explored for their fluorescence properties. Such studies are fundamental in the development of fluorescent probes and markers for biomedical analysis, demonstrating the compound's potential in enhancing imaging techniques and diagnostic procedures (Hirano et al., 2004).
Propiedades
IUPAC Name |
1-(2-fluoro-5-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCMJPOUFQZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)



![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)
![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)

![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)


methanone hydrochloride](/img/structure/B6591143.png)